2,5-Dimethoxy-5-methyloxolan-2-ol
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Overview
Description
2,5-Dimethoxy-5-methyloxolan-2-ol is a chemical compound with the molecular formula C7H14O3. . This compound is characterized by its two methoxy groups and a methyl group attached to an oxolane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-5-methyloxolan-2-ol can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxy-2,5-dihydrofuran with methanol in the presence of an acid catalyst. This reaction proceeds under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure consistent quality and high yield. The process may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction mixture is then purified through distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-5-methyloxolan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2,5-Dimethoxy-5-methyloxolan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-5-methyloxolan-2-ol involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. The compound’s methoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenethylamine: A compound with similar methoxy groups but different structural features.
2,5-Dimethoxy-4-iodoamphetamine: Another compound with methoxy groups, known for its psychoactive properties.
Uniqueness
2,5-Dimethoxy-5-methyloxolan-2-ol is unique due to its oxolane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications .
Properties
CAS No. |
65313-45-3 |
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Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2,5-dimethoxy-5-methyloxolan-2-ol |
InChI |
InChI=1S/C7H14O4/c1-6(9-2)4-5-7(8,10-3)11-6/h8H,4-5H2,1-3H3 |
InChI Key |
GMTHUFCCYYGZFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(O1)(O)OC)OC |
Origin of Product |
United States |
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